molecular formula C10H12N4S B2767952 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 683274-67-1

4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B2767952
CAS No.: 683274-67-1
M. Wt: 220.30 g/mol
InChI Key: GVNSLBIXJYZCCB-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a piperazine group attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of certain enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones. These intermediates can then be further reacted with piperazine under suitable conditions to form the target compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and other scalable technologies to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thieno[3,2-d]pyrimidine core or the piperazine group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thieno[3,2-d]pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or thieno[3,2-d]pyrimidine moieties.

Scientific Research Applications

4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of the piperazine group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

4-piperazin-1-ylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-6-15-9-8(1)12-7-13-10(9)14-4-2-11-3-5-14/h1,6-7,11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNSLBIXJYZCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-67-1
Record name 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(1-Piperazinyl)thieno[3,2-d]pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9R4RCX2NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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